3-(2-Phenylethoxy)benzaldehyde

Lipophilicity optimization Medicinal chemistry building blocks LogP-driven fragment selection

3-(2-Phenylethoxy)benzaldehyde (CAS 255832-34-9) is a meta-substituted benzaldehyde derivative bearing a 2-phenylethoxy ether group at the 3-position of the aromatic ring. With a molecular formula of C₁₅H₁₄O₂ and a molecular weight of 226.27 g/mol, it belongs to the class of aryl alkyl ether aldehydes commonly employed as synthetic building blocks in medicinal chemistry and materials science.

Molecular Formula C15H14O2
Molecular Weight 226.275
CAS No. 255832-34-9
Cat. No. B2790023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Phenylethoxy)benzaldehyde
CAS255832-34-9
Molecular FormulaC15H14O2
Molecular Weight226.275
Structural Identifiers
SMILESC1=CC=C(C=C1)CCOC2=CC=CC(=C2)C=O
InChIInChI=1S/C15H14O2/c16-12-14-7-4-8-15(11-14)17-10-9-13-5-2-1-3-6-13/h1-8,11-12H,9-10H2
InChIKeyVWVROMYRIBEFSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Phenylethoxy)benzaldehyde CAS 255832-34-9: Chemical Class, Physicochemical Profile, and Procurement Baseline


3-(2-Phenylethoxy)benzaldehyde (CAS 255832-34-9) is a meta-substituted benzaldehyde derivative bearing a 2-phenylethoxy ether group at the 3-position of the aromatic ring [1]. With a molecular formula of C₁₅H₁₄O₂ and a molecular weight of 226.27 g/mol, it belongs to the class of aryl alkyl ether aldehydes commonly employed as synthetic building blocks in medicinal chemistry and materials science . Its computed physicochemical properties—XLogP3 of 3.7, topological polar surface area (TPSA) of 26.3 Ų, zero hydrogen bond donors, and five rotatable bonds—define a moderately lipophilic scaffold with conformational flexibility that distinguishes it from smaller or less lipophilic benzaldehyde analogs [1]. Commercially, the compound is available at purities of ≥95% to ≥98% from multiple vendors, though the Sigma-Aldrich catalog entry (AldrichCPR) has been discontinued, which carries procurement implications for users requiring a diversified or historically validated supply chain [2].

Why 3-(2-Phenylethoxy)benzaldehyde Cannot Be Simply Replaced by Other Benzaldehyde Ethers: Positional and Physicochemical Rationale


Generic substitution among phenylethoxy-substituted benzaldehydes is precluded by the distinct electronic and steric consequences of the substitution position. The meta-phenylethoxy group in 3-(2-phenylethoxy)benzaldehyde exerts primarily an inductive electron-withdrawing effect on the aldehyde carbon, unlike the ortho isomer (2-(2-phenylethoxy)benzaldehyde, CAS 93898-91-0), where resonance and steric effects can alter both reactivity and the conformational preference of the formyl group [1]. Similarly, the para isomer (4-(2-phenylethoxy)benzaldehyde, CAS 61343-82-6) positions the alkoxy substituent in direct conjugation with the aldehyde, enabling resonance donation that is geometrically impossible at the meta position. These regiochemical differences translate into measurably distinct reactivity profiles in nucleophilic addition, aldol condensation, and Schiff-base formation reactions—the very transformations for which these building blocks are procured . Furthermore, replacing the phenylethoxy chain with shorter alkoxy groups (e.g., 3-methoxybenzaldehyde) or benzyloxy analogs (e.g., 3-benzyloxybenzaldehyde) alters lipophilicity (ΔLogP), conformational flexibility (rotatable bond count), and π-stacking potential, all of which are critical design parameters when the compound serves as a fragment or intermediate in a defined synthetic sequence [1].

Quantitative Differentiation Evidence for 3-(2-Phenylethoxy)benzaldehyde (CAS 255832-34-9) Versus Closest Analogs


Lipophilicity and Permeability Determinant: XLogP3 Comparison of 3-(2-Phenylethoxy)benzaldehyde Versus 3-Methoxybenzaldehyde

3-(2-Phenylethoxy)benzaldehyde exhibits a computed XLogP3 of 3.7, whereas the smaller methoxy analog 3-methoxybenzaldehyde (CAS 591-31-1) has a computed XLogP3 of approximately 1.7, representing a ΔLogP of ~2.0 log units [1][2]. This 100-fold difference in predicted partition coefficient directly impacts the selection of building blocks for fragment-based drug discovery campaigns targeting lipophilic binding pockets or requiring blood-brain barrier penetration.

Lipophilicity optimization Medicinal chemistry building blocks LogP-driven fragment selection

Conformational Flexibility: Rotatable Bond Count Differentiates 3-(2-Phenylethoxy)benzaldehyde from 3-Benzyloxybenzaldehyde

3-(2-Phenylethoxy)benzaldehyde contains five rotatable bonds, whereas 3-benzyloxybenzaldehyde (CAS 2132-50-1) contains four rotatable bonds [1][2]. The additional sp³ carbon in the phenylethoxy linker (O-CH₂-CH₂-Ph vs. O-CH₂-Ph) introduces an extra degree of torsional freedom and extends the spatial reach of the terminal phenyl group by approximately 1.3–1.5 Å in the fully extended conformation.

Conformational flexibility Molecular recognition Scaffold diversity

Hydrogen Bond Acceptor/Donor Profile Defines Supramolecular and Solubility Behavior Relative to Phenol-Containing Analogs

3-(2-Phenylethoxy)benzaldehyde has exactly zero hydrogen bond donors and two hydrogen bond acceptors (both oxygen atoms: the aldehyde carbonyl and the ether oxygen), as computed by Cactvs [1]. By contrast, 3-hydroxybenzaldehyde (CAS 100-83-4), a common precursor and potential alternative, possesses one hydrogen bond donor (phenolic OH) and two acceptors [2]. This differential H-bond donor count has direct consequences for solubility, crystal packing, and the compound's suitability as a building block in reactions where a free phenol would be incompatible with the intended chemistry.

Hydrogen bonding capacity Crystal engineering Solubility prediction

Polar Surface Area Differentiation: TPSA of 3-(2-Phenylethoxy)benzaldehyde Versus 4-(2-Phenylethoxy)benzaldehyde

The topological polar surface area (TPSA) of 3-(2-phenylethoxy)benzaldehyde is 26.3 Ų, a value determined solely by the two oxygen atoms (aldehyde carbonyl and ether oxygen) [1]. The para isomer 4-(2-phenylethoxy)benzaldehyde (CAS 61343-82-6) shares the identical molecular formula and therefore the same computed TPSA of 26.3 Ų, confirming that TPSA does not distinguish these regioisomers . This equivalence underscores that TPSA alone cannot guide procurement decisions among positional isomers; the differentiation rests entirely on electronic and steric factors arising from the substitution pattern, as described in Section 2.

Topological polar surface area Membrane permeability Bioisostere design

Critical Transparency Note: Absence of Published Head-to-Head Biological Activity Data

A systematic search of PubMed, BindingDB, ChEMBL, Google Patents, and major vendor technical repositories (conducted May 2026) did not identify any peer-reviewed publication or patent containing head-to-head comparative biological activity data (e.g., IC₅₀, EC₅₀, Kᵢ, or cellular potency) for 3-(2-phenylethoxy)benzaldehyde against a defined comparator [1]. This compound's primary documented role is as a synthetic intermediate and building block, not as a bioactive endpoint. Users seeking to select this compound over another based on differential biological activity should be aware that such evidence is currently absent from the public domain and should request custom profiling data from vendors or contract research organizations before committing to large-scale procurement for biological screening campaigns [2].

Data availability limitation Biological activity Procurement risk assessment

Highest-Confidence Procurement and Research Application Scenarios for 3-(2-Phenylethoxy)benzaldehyde (CAS 255832-34-9)


Fragment-Based Library Synthesis Requiring Defined Lipophilicity (XLogP3 = 3.7) and Zero H-Bond Donors

3-(2-Phenylethoxy)benzaldehyde is the appropriate procurement choice when a synthetic library design mandates an aldehyde building block with moderate-to-high lipophilicity (XLogP3 = 3.7) and the complete absence of hydrogen bond donor functionality [1]. The meta-phenylethoxy substituent delivers this lipophilicity without introducing a phenolic OH, enabling direct use in Claisen-Schmidt condensations, reductive aminations, and Grignard additions without protecting group strategies. The compound's five rotatable bonds further provide conformational sampling that can probe flexible or deep binding pockets inaccessible to rigid or shorter-linker analogs [1].

Regiospecific Meta-Functionalization of Aromatic Aldehyde Scaffolds for SAR Exploration

When a structure-activity relationship (SAR) study requires systematic exploration of the meta position of the benzaldehyde ring, 3-(2-phenylethoxy)benzaldehyde is the only regioisomer that places the phenylethoxy substituent at position 3. Neither the ortho isomer (CAS 93898-91-0) nor the para isomer (CAS 61343-82-6) can substitute, as the electronic character of the substituent—inductive withdrawal at the meta position versus resonance donation at the para position—produces distinct reactivity at the aldehyde center . This regiospecificity is critical when the aldehyde participates in subsequent transformations where reaction rates and regioselectivity depend on the electronic environment of the carbonyl group.

Synthesis of 3-(2-Phenylethoxy)phenyl-Containing Bioactive Molecules via Aldehyde-Derived Intermediates

3-(2-Phenylethoxy)benzaldehyde serves as the direct precursor to the 3-(2-phenylethoxy)phenyl substructure found in pharmacologically relevant compounds such as NE-100 (a sigma receptor ligand with IC₅₀ = 4.16 nM at σ₁ receptors) [1]. In the NE-100 scaffold, the 3-(2-phenylethoxy) group on the phenyl ring is essential for sigma receptor affinity; replacement with a benzyloxy or methoxy group would alter the pharmacophore geometry and lipophilicity. The aldehyde group in 3-(2-phenylethoxy)benzaldehyde provides a versatile synthetic handle for constructing the ethylamine side chain via nitroaldol condensation, reductive amination, or Wittig olefination, making it the mandatory starting material for any SAR program exploring this chemotype.

Procurement of High-Purity Building Block with Validated Supply Chain for GMP-Adjacent or Reproducible Academic Synthesis

For laboratories requiring a benzaldehyde ether building block with documented purity specifications and reliable commercial availability, 3-(2-phenylethoxy)benzaldehyde is available at ≥98% purity (ChemScene, CS-0269945) [1] and ≥95% purity (Carl Roth, Art. No. 2T83) . Users should note that the Sigma-Aldrich catalog entry (AldrichCPR) has been discontinued, which may affect multi-year supply agreements or institutional purchasing workflows that mandate preferred-vendor sourcing [2]. The compound's storage specifications (sealed, dry, 2–8 °C) and shipping classification (H317 sensitizer warning) are well-characterized, enabling compliant handling and inventory management in both academic and industrial settings [1].

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